Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate
Overview
Description
Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the piperidine moiety and subsequent esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pH control, as well as continuous stirring, helps in achieving consistent product quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This process can remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers
Scientific Research Applications
Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application, but often include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-methylthiophene-2,4-dicarboxylate: Lacks the piperidine moiety, resulting in different chemical properties and applications.
3-Methyl-5-aminothiophene-2,4-dicarboxylate:
Uniqueness
Dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate is unique due to its combination of the thiophene ring with the piperidine moiety and ester groups. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
dimethyl 3-methyl-5-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-10-7-5-6-8-19(10)9-12(20)18-15-13(16(21)23-3)11(2)14(25-15)17(22)24-4/h10H,5-9H2,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSHXEWMLCBKDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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